molecular formula C9H11BrFNO B13250276 (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL

Cat. No.: B13250276
M. Wt: 248.09 g/mol
InChI Key: WQIUKVXKKQKVCT-SECBINFHSA-N
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Description

“(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-ol” is a chiral amino alcohol derivative featuring a phenyl ring substituted with bromine (at position 3) and fluorine (at position 4). Its molecular formula is C₉H₁₁BrFNO, with a molar mass of 248.1 g/mol (calculated based on atomic weights).

Key Physicochemical Properties (Predicted/Inferred):

  • Density: ~1.5 g/cm³ (analogous to brominated analogs).
  • Boiling Point: Estimated >300°C due to polar functional groups (amino and hydroxyl) and halogen substituents.
  • pKa: ~14.8 (similar to amino alcohols with electron-withdrawing substituents).
  • Storage: Recommended at 2–8°C for stability, consistent with related brominated compounds.

The bromo and fluoro groups confer electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is hypothesized to serve as a building block in pharmaceuticals, particularly for kinase inhibitors or CNS-targeting agents, though specific applications require further validation.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

WQIUKVXKKQKVCT-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)N)Br)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Br)F

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

A representative synthetic route for (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-ol is outlined below:

Step Description Reagents/Conditions Notes
1 Starting materials: 3-bromo-4-fluorobenzaldehyde and (R)-glycidol or chiral epoxide Commercially available Ensures chiral center introduction
2 Formation of intermediate via nucleophilic addition or reductive amination Sodium borohydride or lithium aluminum hydride as reducing agents; base such as potassium carbonate Control of temperature (0–5°C) to minimize racemization
3 Purification of crude product Column chromatography or recrystallization Achieves high purity and enantiomeric excess
4 Optional chiral resolution Chiral HPLC or enzymatic catalysis Ensures >99% enantiomeric purity

This route emphasizes stereochemical control and functional group compatibility, particularly preserving the bromine and fluorine substituents on the phenyl ring.

Reaction Conditions and Optimization

  • Base choice: Mild bases such as potassium carbonate or sodium hydroxide facilitate nucleophilic substitution without degrading halogen substituents.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates and selectivity.
  • Temperature: Low temperatures (0–5°C) are critical during reduction steps to prevent racemization of the chiral center.
  • Purification: Chromatographic techniques using silica gel and chiral stationary phases are employed for effective separation of enantiomers and impurities.

Industrial Scale Synthesis

Industrial production adapts the laboratory synthesis with modifications for scalability and efficiency:

  • Use of continuous flow reactors to improve heat and mass transfer, increasing yields (up to 80%) compared to batch reactors (45–60%).
  • Implementation of automated purification systems for consistent product quality.
  • Rigorous quality control including chiral purity assessment via HPLC and NMR spectroscopy.
Parameter Batch Reactor Continuous Flow Reactor Industrial Notes
Yield (%) 45–60 75–85 Flow reactors improve scalability
Enantiomeric Purity (ee%) 92–95 98–99 Pressure and temperature control critical
Key Challenges Racemization, heat management Pressure control, equipment cost Automation reduces human error

In-Depth Research Findings

Spectroscopic and Chromatographic Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the regiochemistry and stereochemistry. Aromatic protons appear typically at δ 7.2–7.4 ppm, while the chiral center’s -CH and -CH2OH groups resonate around δ 3.5–4.0 ppm. Fluorine’s presence can complicate ^19F NMR due to quadrupolar effects but provides useful structural information.
  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers effectively. Electrospray ionization mass spectrometry (ESI-MS) detects the molecular ion [M+H]^+ at m/z 248.1.
  • X-ray Crystallography: Confirms absolute configuration and crystal packing influenced by bromine and fluorine substituents.

Chemical Reaction Analysis

(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-ol undergoes various transformations:

Reaction Type Reagents Products Notes
Oxidation Potassium permanganate, chromium trioxide Corresponding ketones or aldehydes Mild conditions to avoid halogen loss
Reduction Sodium borohydride, lithium aluminum hydride Amines or alcohol derivatives Stereochemistry must be preserved
Nucleophilic substitution Sodium iodide in acetone Halogen-exchanged derivatives Bromine substitution possible under controlled conditions

Purification and Yield Optimization

Purification typically involves:

Yields can be optimized by:

  • Maintaining low reaction temperatures.
  • Using stoichiometric amounts of reagents.
  • Employing continuous flow techniques for better heat and mass transfer.

Summary Table of Preparation Methods

Preparation Aspect Details Source
Starting Materials 3-bromo-4-fluorobenzaldehyde, (R)-glycidol or chiral epoxide
Key Reagents Sodium borohydride, lithium aluminum hydride, potassium carbonate
Reaction Conditions Low temperature (0–5°C), polar aprotic solvents (DMF, THF)
Purification Recrystallization, column chromatography, chiral HPLC
Industrial Scale Continuous flow reactors, automated purification, quality control
Yield Range 45–85% depending on method
Enantiomeric Purity >98% ee achievable with chiral resolution

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-ol,” we compare it structurally and functionally with three analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa Key Features
(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-ol 3-Br, 4-F C₉H₁₁BrFNO 248.1 >300 (Predicted) ~14.8 Dual halogenation; chiral center
(3R)-3-Amino-3-(4-bromophenyl)propan-1-ol 4-Br C₉H₁₂BrNO 230.1 348.6 (Predicted) 14.87 Single bromine; higher symmetry
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol 3-Cl, 5-CF₃ C₁₀H₁₁ClF₃NO 253.65 N/A N/A Trifluoromethyl enhances lipophilicity
(3R)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol 3-Cl, 4-Cl C₉H₁₁Cl₂NO 220.1 N/A N/A Dichlorination; potential metabolic stability

Structural and Electronic Differences

Halogen Substitution Patterns: The 3-bromo-4-fluoro substitution in the target compound introduces steric bulk (Br) and strong electron-withdrawing effects (F), which may enhance binding affinity in enzyme pockets compared to the 4-bromo analog. The 3,4-dichloro analog lacks bromine but offers dual electronegative substituents, which could reduce metabolic degradation compared to mono-halogenated derivatives.

Stereochemical Considerations :
All compounds share the (3R)-configuration, critical for enantioselective interactions. For example, the 4-bromo analog’s para-substitution may reduce steric hindrance compared to the target compound’s meta-bromo group.

Physicochemical and Functional Implications

  • Solubility: The target compound’s dual halogens (Br, F) likely reduce aqueous solubility compared to the dichloro analog, but the hydroxyl and amino groups mitigate this effect.
  • Thermal Stability : The 4-bromo analog’s higher predicted boiling point (348.6°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) than the target compound.
  • Acid-Base Behavior: The pKa (~14.8) aligns with amino alcohols, but the electron-withdrawing F and Br substituents may slightly increase acidity compared to non-halogenated analogs.

Biological Activity

(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is a chiral compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and protein studies. Its unique structure, featuring an amino group and halogen substitutions, allows it to engage in various biochemical pathways, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The chemical structure of (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is characterized by the following features:

Property Details
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
IUPAC Name(3R)-3-amino-3-(3-bromo-4-fluorophenyl)propan-1-ol
ChiralityChiral (R configuration)

The presence of bromine and fluorine atoms in the phenyl ring significantly influences the compound's reactivity and biological interactions.

Biological Activity

Research indicates that (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL exhibits notable biological activity through its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease processes, highlighting its potential applications in therapeutic contexts.

Enzyme Interactions

The compound's ability to form hydrogen bonds with biological molecules suggests that it can effectively modulate enzyme activity. Studies have shown that it interacts with specific molecular targets, influencing enzymatic functions critical for cellular processes. For instance, it may act as an inhibitor or activator of certain enzymes, thus altering metabolic pathways.

Case Studies

  • Antifungal Activity : In vitro studies have demonstrated that compounds structurally similar to (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL exhibit antifungal properties against resistant strains of Candida species. These studies utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of related compounds, suggesting that halogen substitutions play a significant role in enhancing antifungal activity .
  • Protein Binding Studies : Molecular docking studies have indicated that (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL can bind effectively to various protein targets, including kinases and G-protein coupled receptors (GPCRs). These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

The mechanism by which (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL exerts its biological effects involves several key processes:

  • Binding Affinity : The compound's structural features allow it to fit into active sites of enzymes or receptors, leading to conformational changes that affect their activity.
  • Modulation of Pathways : By interacting with specific molecular targets, the compound can influence signaling pathways involved in cell proliferation, apoptosis, and other critical biological functions.

Comparative Analysis with Related Compounds

To better understand the unique properties of (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL, a comparison with structurally similar compounds is beneficial:

Compound Name Molecular Formula Unique Features
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OLC9H11ClFNOContains chlorine instead of bromine; different halogen effects on activity.
3-amino-1-(2-bromo-3-fluorophenyl)-2-(4-methylphenyl)propan-1-oC16H17BrFNOLarger structure; used in different pharmaceutical contexts.
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OLC9H11BrFNOSimilar halogen substitution; different reactivity profiles.

This table illustrates how variations in halogen substitution can lead to differences in biological activity and potential applications.

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